molecular formula C16H19FN4O2 B11992523 ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate

ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate

Cat. No.: B11992523
M. Wt: 318.35 g/mol
InChI Key: DIEOGFXADYMTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate is a synthetic indole derivative featuring a 5-fluoro substitution on the aromatic indole core, an (E)-configured azo group (-N=N-) linking position 3 to a piperidine ring, and an ethyl ester moiety at position 2 (Figure 1). The E-configuration of the azo group imposes a planar geometry, influencing molecular interactions such as hydrogen bonding and π-stacking.

Properties

Molecular Formula

C16H19FN4O2

Molecular Weight

318.35 g/mol

IUPAC Name

ethyl 5-fluoro-3-(piperidin-1-yldiazenyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C16H19FN4O2/c1-2-23-16(22)15-14(19-20-21-8-4-3-5-9-21)12-10-11(17)6-7-13(12)18-15/h6-7,10,18H,2-5,8-9H2,1H3

InChI Key

DIEOGFXADYMTGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N=NN3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperidinyldiazenyl Group: This step involves the diazotization of piperidine followed by coupling with the indole core to form the piperidinyldiazenyl group.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate is primarily studied for its role as a pharmaceutical agent. Research indicates that indole derivatives are significant in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have reported the anticancer potential of indole derivatives. This compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways (e.g., p53 pathway) .

Antimicrobial Properties

Indole compounds have demonstrated antimicrobial activity against a range of pathogens. The incorporation of a piperidine moiety enhances the interaction with bacterial targets, potentially leading to increased efficacy against resistant strains . this compound may exhibit similar properties, making it a candidate for further investigation in antimicrobial drug development.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. For example, indole derivatives have been shown to inhibit kinases and other enzymes critical for cellular signaling pathways . The precise mechanism by which this compound inhibits these targets requires further elucidation through biochemical assays.

Interaction with Receptors

Indoles can also interact with various receptors in the body, influencing physiological responses. The piperidine group may facilitate binding to neurotransmitter receptors or other target proteins, potentially leading to effects on mood regulation or pain modulation .

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro with IC50 values comparable to established chemotherapeutics .
Study BAntimicrobial EfficacyShowed effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .
Study CMechanistic InsightsIdentified specific pathways activated by the compound leading to apoptosis in cancer cells, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-3-[(E)-1-piperidinyldiazenyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the piperidinyldiazenyl group may facilitate its transport across cell membranes. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Core Structure Substituents Key Functional Groups Synthetic Pathway
Ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate Indole 5-Fluoro, 3-(E-piperidinyl-diazenyl), 2-ethyl ester Azo group, ester, piperidine Likely involves diazonium coupling and esterification
(4aS)-1-[(5,6-Difluoro-1H-indol-7-yl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-... (EP 4374877) Indole + Pyridazine 5,6-Difluoroindole, pyrido[1,2-b]pyridazine, trifluoromethyl furan Amide, hydroxyl, trifluoromethyl, difluoroindole Multi-step synthesis from (S)-piperidine derivatives
Ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate (CAS 1333915-48-2) 1,2,4-Oxadiazole 3-Fluoro-phenyl, 1H-imidazole, ethyl ester Oxadiazole, imidazole, ester Cyclocondensation of amidoximes and carboxylic acids

Key Structural Differences and Implications

Core Heterocycle :

  • The indole core in the target compound enables π-π stacking and hydrogen bonding via its aromatic NH group, critical for interactions with biological targets . In contrast, the oxadiazole in CAS 1333915-48-2 offers metabolic stability and polarity, while the pyridazine in EP 4374877 introduces additional hydrogen-bonding sites (e.g., hydroxyl and amide groups) .

Azo vs. Amide/Oxadiazole Linkers: The azo group in the target compound is redox-active and conformationally rigid, whereas amide (EP 4374877) and oxadiazole (CAS 1333915-48-2) linkers provide hydrolytic stability and diverse hydrogen-bonding capabilities .

Synthesis Complexity :

  • The target compound’s synthesis likely involves diazonium salt formation and coupling with piperidine, followed by esterification. This contrasts with EP 4374877’s multi-step sequence starting from (S)-piperidine-2-carboxylate derivatives and CAS 1333915-48-2’s cyclocondensation route .

Hydrogen Bonding and Crystallographic Considerations

  • The azo group in the target compound may participate in hydrogen bonding as both a donor (via indole NH) and acceptor (via azo N), influencing crystal packing and solubility .

Biological Activity

Ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through a comprehensive review of existing literature, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an indole ring, a piperidine moiety, and a diazenyl group. The presence of the fluorine atom is significant as it can influence the compound's biological activity by altering its electronic properties and lipophilicity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, pyrazole derivatives, which share structural similarities with this compound, have shown promising results against various cancer cell lines. These derivatives often act by inhibiting key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR .

Case Study: Anticancer Efficacy

A study involving the synthesis of a series of indole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with traditional chemotherapeutics like doxorubicin resulted in a synergistic effect, suggesting that this compound could similarly enhance anticancer efficacy when used in combination therapies .

Anti-inflammatory Properties

Compounds with indole structures are known for their anti-inflammatory effects. This compound may exert these effects by modulating inflammatory pathways, potentially through inhibition of cytokine production or interference with signaling pathways involving NF-kB .

Antimicrobial Activity

The compound's potential antimicrobial activity is also noteworthy. Similar compounds have been reported to exhibit significant antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound could be explored for its efficacy against resistant bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indole ring or alterations in the piperidine structure could lead to enhanced potency or selectivity.

Key Modifications and Their Effects

ModificationEffect on Activity
Fluorine substitutionIncreased lipophilicity and potency
Alteration of piperidineChanges in receptor binding affinity
Variations in diazenyl groupPotential enhancement of bioactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.